D-Mannonic acid

Catalog No.
S616301
CAS No.
642-99-9
M.F
C6H12O7
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Mannonic acid

CAS Number

642-99-9

Product Name

D-Mannonic acid

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-MBMOQRBOSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Synonyms

mannonate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O

D-Mannonic acid, also known as D-mannonate, is a six-carbon sugar acid classified as a medium-chain hydroxy acid. Its chemical formula is C6_6H12_{12}O7_7, and it is the D-stereoisomer of mannonic acid. This compound exists primarily in its conjugate acid form and can be involved in various metabolic pathways. D-Mannonic acid is characterized by its ability to donate protons, classifying it as a Bronsted acid .

  • Research into the specific mechanism of action of D-Mannonic acid within biological systems is ongoing [].
  • Due to its presence in various organisms, it's likely involved in different cellular processes, but more investigation is needed [].
  • Currently, there's no publicly available data on the specific hazards or safety concerns related to D-Mannonic acid.

Potential Role in Bacterial Metabolism:

D-Mannonic acid, a specific stereoisomer of mannonic acid, has been identified as a metabolite produced by certain strains of Escherichia coli (E. coli) . Research, although limited, explores its role in the bacterium's metabolic pathways, particularly focusing on its potential conversion from other sugars through enzymatic processes .

Investigation as an Enzyme Inhibitor:

Studies have investigated the potential of D-mannonic acid derivatives, specifically D-mannonic acid-1,4-lactone, to inhibit the activity of specific enzymes. One such study explored its inhibitory effect on the enzyme β-galactosidase in E. coli . However, further research is needed to fully understand the extent and implications of this inhibitory effect.

Research as a Reference Compound:

D-Mannonic acid, due to its specific structure and properties, serves as a reference compound in various scientific studies. It is used for comparison purposes in analytical techniques such as liquid chromatography (LC) and electrophoresis, allowing for the identification and characterization of other related compounds .

Typical of carboxylic acids. It can undergo:

  • Deprotonation: Acting as a Bronsted acid, D-mannonic acid can lose a proton to form its conjugate base, D-mannonate.
  • Esterification: It can react with alcohols to form esters, which are important in various biochemical processes.
  • Reduction: D-Mannonic acid can be reduced to produce corresponding alcohols or aldehydes under specific conditions.

These reactions highlight its role in organic synthesis and metabolic processes.

D-Mannonic acid exhibits significant biological activity, particularly as a metabolite. It plays a role in the metabolism of carbohydrates and is involved in various biochemical pathways. Studies indicate that it may influence glucose metabolism and insulin sensitivity, making it of interest in diabetes research . Additionally, its derivatives have shown potential antimicrobial properties, suggesting a broader biological relevance.

D-Mannonic acid can be synthesized through several methods:

  • Chemical Synthesis: Typically involves the oxidation of D-mannose or other sugar alcohols using oxidizing agents.
  • Biological Synthesis: Microbial fermentation processes can produce D-mannonic acid from carbohydrates via enzymatic pathways.
  • Lactonization: The γ-lactone form of D-mannonic acid can be synthesized through cyclization reactions involving the carboxylic group and hydroxyl groups.

These methods provide diverse approaches for obtaining D-mannonic acid for research and industrial applications.

D-Mannonic acid has various applications across different fields:

  • Pharmaceuticals: Used in drug formulation due to its biological activity.
  • Food Industry: Acts as a food additive and flavoring agent.
  • Biotechnology: Utilized in metabolic engineering for the production of biofuels and biochemicals.
  • Research: Serves as a tool for studying carbohydrate metabolism and enzyme functions.

The versatility of D-mannonic acid makes it valuable in both industrial and research contexts.

Studies on the interactions of D-mannonic acid with other compounds reveal its potential synergistic effects. For instance, research indicates that it may enhance the bioavailability of certain drugs or nutrients when co-administered. Furthermore, its interaction with enzymes involved in carbohydrate metabolism has been investigated, providing insights into its role in metabolic regulation .

D-Mannonic acid shares similarities with other sugar acids but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Features
D-Gluconic AcidC6_6H12_{12}O7_7More prevalent in nature; important in glucose metabolism
L-Mannonic AcidC6_6H12_{12}O7_7Enantiomeric form; different biological activities
D-Galactonic AcidC6_6H12_{12}O7_7Exhibits different metabolic pathways

D-Mannonic acid's unique stereochemistry and specific metabolic roles set it apart from these similar compounds, making it an interesting subject for further study in both biological and chemical contexts.

XLogP3

-3.4

Other CAS

6906-37-2

Wikipedia

D-mannonic acid
D-mannonate

Dates

Modify: 2024-04-14

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